
Azido-PEG10-CH2CO2-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG10-CH2CO2-NHS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and various functional groups. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol is reacted with a suitable azide precursor to introduce the azide functional group.
Activation: The azido-PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in specialized facilities equipped with advanced equipment for large-scale synthesis and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG10-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkyne groups like DBCO or BCN.
Major Products
The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and labeling applications .
Wissenschaftliche Forschungsanwendungen
Azido-PEG10-CH2CO2-NHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
Azido-PEG10-CH2CO2-NHS exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to various biomolecules.
These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules and bioconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azido-PEG4-CH2CO2-NHS
- Azido-PEG8-CH2CO2-NHS
- Azido-PEG12-CH2CO2-NHS
Uniqueness
Azido-PEG10-CH2CO2-NHS is unique due to its specific PEG chain length (10 ethylene glycol units), which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring a longer linker, such as the synthesis of PROTACs and other complex bioconjugates .
Eigenschaften
Molekularformel |
C26H46N4O14 |
|---|---|
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2 |
InChI-Schlüssel |
DGZJUQVIBLXHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
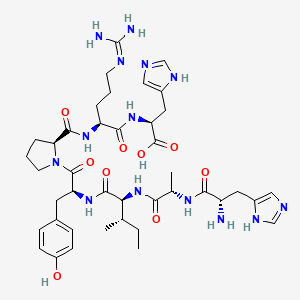
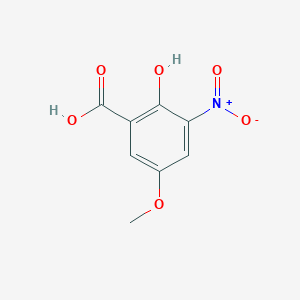
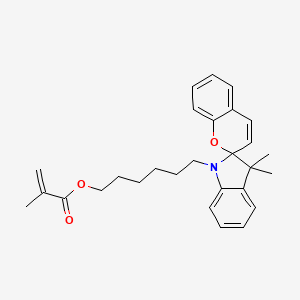
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
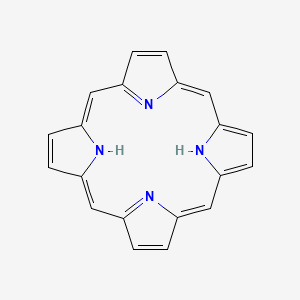
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)



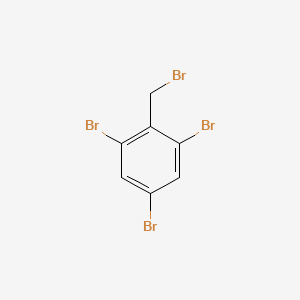
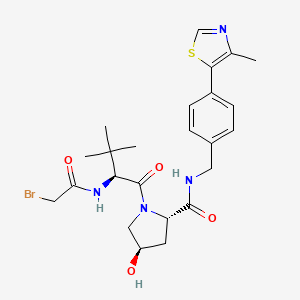
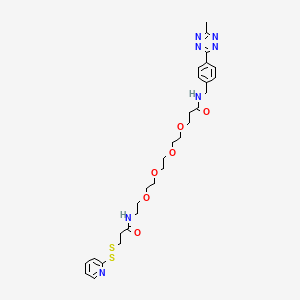
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
